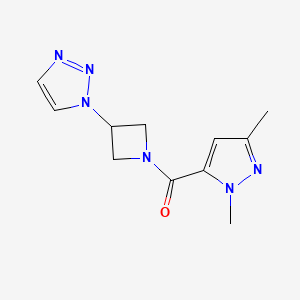

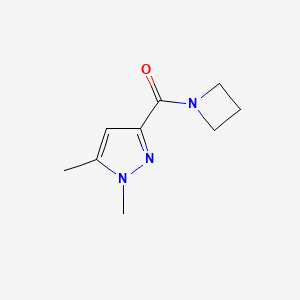

![molecular formula C21H25BrN2O B2982652 3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104737-98-5](/img/structure/B2982652.png)

3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O and its molecular weight is 401.348. The purity is usually 95%.

BenchChem offers high-quality 3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating a high selectivity index value against Coxsackie B4 virus . This suggests that structurally similar compounds like the one could potentially be explored for their antiviral capabilities.

Anti-HIV Activity

The fight against HIV has seen the use of indole derivatives as well. Compounds such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity, showing promise in inhibiting HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This highlights the potential of indole-based compounds in HIV research.

Anticancer Properties

Indole derivatives are also known for their anticancer activities. The indole nucleus is a common feature in many synthetic drug molecules, which binds with high affinity to multiple receptors, aiding in the development of new therapeutic agents . Research into similar compounds may provide insights into novel cancer treatments.

Antioxidant Effects

The antioxidant properties of indole derivatives make them candidates for combating oxidative stress-related diseases. Their ability to neutralize free radicals could be harnessed in the development of treatments for conditions caused by oxidative damage .

Antimicrobial and Antitubercular Activities

Indole derivatives possess antimicrobial and antitubercular activities, creating interest among researchers to synthesize a variety of indole derivatives for screening different pharmacological activities . This opens up possibilities for new antibiotics and treatments for tuberculosis.

Antidiabetic and Antimalarial Applications

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial applications. Their structural characteristics allow for the development of compounds that can interact with biological targets relevant to these diseases .

作用機序

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .

Result of Action

Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

1,3-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2O.BrH/c1-16-6-10-18(11-7-16)21(24)15-22(19-12-8-17(2)9-13-19)20-5-3-4-14-23(20)21;/h6-13,24H,3-5,14-15H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLCCNWLXXWIKP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)C)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2982591.png)